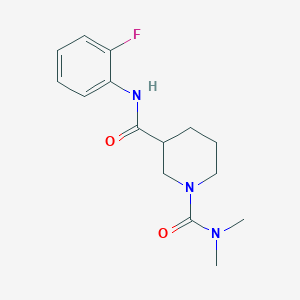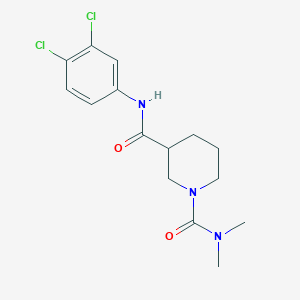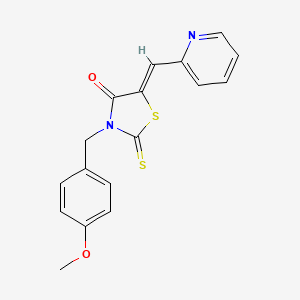![molecular formula C15H20N2O3 B5439070 N-{2-[(propylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B5439070.png)
N-{2-[(propylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(propylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide, also known as PTC-209, is a small molecule inhibitor of BMI-1, a protein that plays a crucial role in the regulation of stem cell self-renewal and differentiation. The inhibition of BMI-1 by PTC-209 has been shown to have potential therapeutic applications in the treatment of cancer and other diseases related to abnormal stem cell function.
Wirkmechanismus
N-{2-[(propylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide inhibits the function of BMI-1, a protein that plays a crucial role in the regulation of stem cell self-renewal and differentiation. BMI-1 is overexpressed in many types of cancer and is associated with poor prognosis and resistance to chemotherapy and radiation therapy. By inhibiting BMI-1, this compound can reduce the self-renewal of cancer stem cells and sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have specific biochemical and physiological effects on cancer cells and stem cells. In cancer cells, this compound inhibits the self-renewal of cancer stem cells and sensitizes cancer cells to chemotherapy and radiation therapy. In stem cells, this compound inhibits the self-renewal and promotes the differentiation of stem cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-{2-[(propylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide in lab experiments include its specificity for BMI-1 inhibition, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its potential therapeutic applications in the treatment of cancer and other diseases related to abnormal stem cell function. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
For research on N-{2-[(propylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide include further preclinical studies to determine its optimal dosage and administration, as well as clinical trials to evaluate its safety and efficacy in humans. Other potential future directions for research on this compound include its use in combination with other cancer therapies and its potential applications in the treatment of other diseases related to abnormal stem cell function.
Synthesemethoden
The synthesis of N-{2-[(propylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide involves several steps, including the reaction of 2-aminobenzophenone with propyl isocyanate to form N-(2-propylcarbamoyl)benzophenone, which is then reacted with furan-2-carboxylic acid to yield this compound. The synthesis of this compound has been described in detail in several research articles.
Wissenschaftliche Forschungsanwendungen
N-{2-[(propylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. In preclinical studies, this compound has been shown to inhibit the self-renewal of cancer stem cells and sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to have potential applications in the treatment of other diseases related to abnormal stem cell function, such as sickle cell disease and thalassemia.
Eigenschaften
IUPAC Name |
N-[2-(propylcarbamoyl)phenyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-9-16-14(18)11-6-3-4-7-12(11)17-15(19)13-8-5-10-20-13/h3-4,6-7,13H,2,5,8-10H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWCZODURIHSHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-fluorophenyl)vinyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5438994.png)
![N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B5439008.png)

![1-[(dimethylamino)sulfonyl]-N-(2-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5439018.png)

![2-(4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5439027.png)
![N-ethyl-N-[(3-{[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5439038.png)
![4-chloro-N-[1-(4-ethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5439047.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,3-dimethyl-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5439049.png)

![methyl 2-(3-bromo-4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5439052.png)

![1-methyl-1'-[morpholin-4-yl(oxo)acetyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5439059.png)
![3-{[(4-fluorophenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5439061.png)